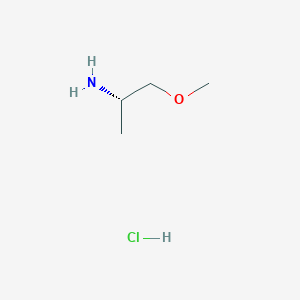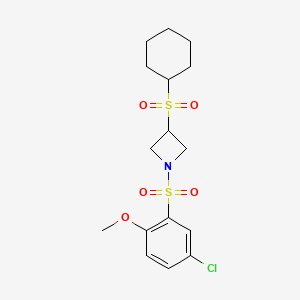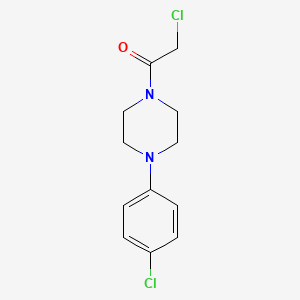
1-(4-Brom-2-chlorphenyl)propan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrClO. It is a derivative of propiophenone, characterized by the presence of bromine and chlorine atoms on the phenyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-chlorophenyl)propan-1-one is widely used in scientific research due to its versatility as an intermediate. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-chlorophenyl)propan-1-one can be synthesized through various methods. One common method involves the bromination of 4’-chloropropiophenone. In this process, a solution of bromine in chloroform is added dropwise to a solution of 4’-chloropropiophenone in chloroform, in the presence of a small amount of aluminum chloride. The mixture is then stirred overnight to yield 1-(4-Bromo-2-chlorophenyl)propan-1-one .
Industrial Production Methods: Industrial production of 1-(4-Bromo-2-chlorophenyl)propan-1-one typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products with different halogen or functional group substitutions.
Oxidation Reactions: Carboxylic acids or ketones.
Reduction Reactions: Alcohols or alkanes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)propan-1-one depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-(4-chlorophenyl)propan-1-one
- 2-Bromo-1-(3-chlorophenyl)propan-1-one
- 2-Bromo-3’-chloropropiophenone
Comparison: 1-(4-Bromo-2-chlorophenyl)propan-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning can influence its reactivity and binding properties compared to similar compounds. For instance, 2-Bromo-1-(4-chlorophenyl)propan-1-one has a similar structure but may exhibit different reactivity due to the position of the bromine atom .
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAIAXBXKUEXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2546746.png)

![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2546748.png)

![N-(2,3-dimethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2546750.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime](/img/structure/B2546753.png)
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B2546757.png)
![6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2546761.png)

![2-{5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}acetohydrazide](/img/structure/B2546763.png)

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)

![2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2546769.png)
